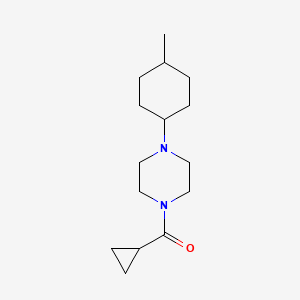
1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine typically involves the reaction of cyclopropylcarbonyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit neuroprotective properties and σ1 receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(piperazin-1-yl)methanone
- 1-(Cyclopropylcarbonyl)piperazine
- Cyclopropyl(1-piperazinyl)methanone
Uniqueness
1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it potentially more effective in certain biological applications compared to its analogs .
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZCBSMHMIFXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
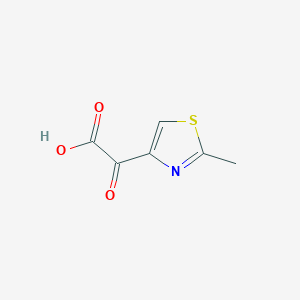
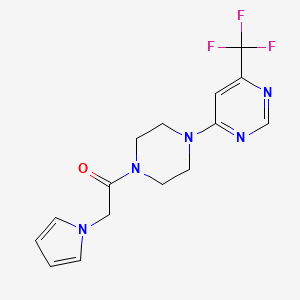
![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)
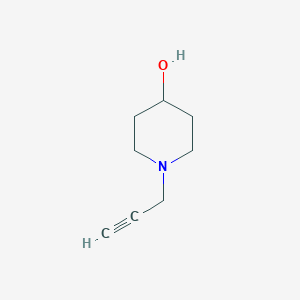
![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)
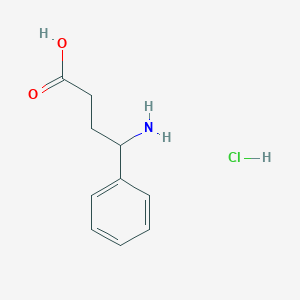
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/new.no-structure.jpg)
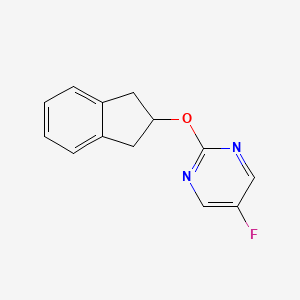
![4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide](/img/structure/B2721780.png)
![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)

![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
